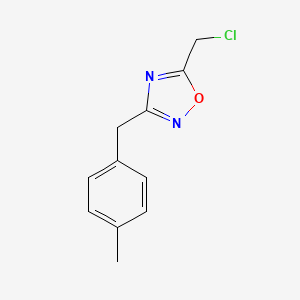
2-(2-Methyl-4-nitro-phenoxy)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-4-nitro-phenoxy)-ethylamine is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by the presence of a methyl group, a nitro group, and an ethylamine group attached to a phenoxy ring. This compound is utilized in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-nitro-phenoxy)-ethylamine typically involves the nitration of 2-methylphenol followed by etherification and subsequent amination. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The etherification involves reacting the nitrated product with ethylene oxide under basic conditions to form the phenoxy derivative. Finally, the amination is achieved by treating the phenoxy compound with ethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reagents are added in a controlled manner to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-(2-Methyl-4-nitro-phenoxy)-ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
Oxidation: 2-(2-Methyl-4-amino-phenoxy)-ethylamine.
Reduction: 2-(2-Methyl-4-nitroso-phenoxy)-ethylamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methyl-4-nitro-phenoxy)-ethylamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Methyl-4-nitro-phenoxy)-ethylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s phenoxy ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 2-(2-Methyl-4-nitro-phenoxy)-acetic acid
- 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride
- 2-(2-Methyl-4-nitro-phenoxy)-4-(trichloromethyl)thiophene
Uniqueness
2-(2-Methyl-4-nitro-phenoxy)-ethylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and an ethylamine group allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2-(2-methyl-4-nitrophenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7-6-8(11(12)13)2-3-9(7)14-5-4-10/h2-3,6H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGUDUIGEJQZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl[(quinolin-4-yl)methyl]amine](/img/structure/B7868206.png)


![3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine](/img/structure/B7868250.png)
![2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine](/img/structure/B7868251.png)


